molecular formula C16H14O B1336860 1,3-Diphenyl-2-buten-1-one CAS No. 22573-24-6

1,3-Diphenyl-2-buten-1-one

Cat. No.: B1336860
CAS No.: 22573-24-6
M. Wt: 222.28 g/mol
InChI Key: PLELHVCQAULGBH-SEYXRHQNSA-N
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Preparation Methods

1,3-Diphenyl-2-buten-1-one is typically synthesized through the condensation of two molecules of acetophenone. This reaction is catalyzed by aluminum chloride in boiling xylene . Another method involves the use of thionyl chloride as a catalyst, followed by the addition of hydroxylamine hydrochloride, potassium hydroxide, n-butyl bromide, ethanol, and water to obtain the final product . These methods are suitable for both laboratory and industrial-scale production due to their simplicity and cost-effectiveness.

Chemical Reactions Analysis

1,3-Diphenyl-2-buten-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced to form 1,3-diphenyl-2-butanol.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common reagents used in these reactions include aluminum chloride, thionyl chloride, and hydroxylamine hydrochloride . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

1,3-Diphenyl-2-buten-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-2-buten-1-one involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of more complex molecules, which then exert their effects through specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

1,3-Diphenyl-2-buten-1-one is similar to other chalcones, such as:

    Chalcone: The parent compound of the chalcone family, known for its biological activities.

    Flavokawain: A naturally occurring chalcone with anticancer properties.

    Isoliquiritigenin: A chalcone with anti-inflammatory and antioxidant activities.

What sets this compound apart is its unique structure, which allows it to be used in a wide range of applications, from cosmetics to industrial uses .

Properties

CAS No.

22573-24-6

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

(Z)-1,3-diphenylbut-2-en-1-one

InChI

InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3/b13-12-

InChI Key

PLELHVCQAULGBH-SEYXRHQNSA-N

Isomeric SMILES

C/C(=C/C(=O)C1=CC=CC=C1)/C2=CC=CC=C2

SMILES

CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2

495-45-4

Origin of Product

United States

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